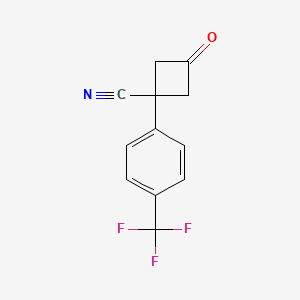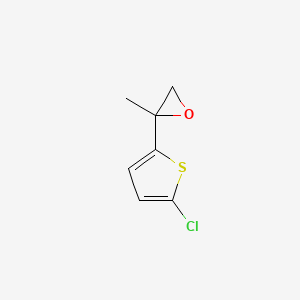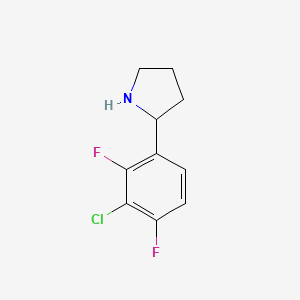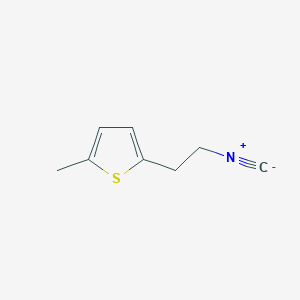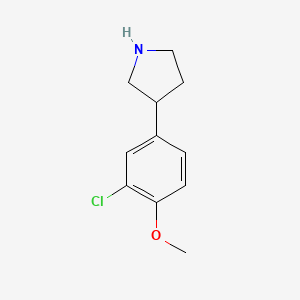![molecular formula C14H23BClNO2 B13607398 (1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a boronate ester group and an amine group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Boronate Ester: The initial step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronate ester intermediate.
Reduction and Amine Formation: The boronate ester intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to form the corresponding amine.
Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
科学研究应用
Chemistry
In chemistry, (1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound is used as a probe for studying enzyme activities and protein interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful for detecting and quantifying biomolecules such as sugars and nucleotides.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives.
作用机制
The mechanism of action of (1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with molecular targets through its boronate ester and amine groups. The boronate ester group can form reversible covalent bonds with diols, while the amine group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to modulate enzyme activities, protein interactions, and other biological processes.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the amine group.
4-Aminophenylboronic Acid: Contains both the boronic acid and amine groups but lacks the boronate ester structure.
(1S)-1-Phenylethan-1-amine: Contains the amine group but lacks the boronate ester group.
Uniqueness
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of both the boronate ester and amine groups in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C14H23BClNO2 |
|---|---|
分子量 |
283.60 g/mol |
IUPAC 名称 |
(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H22BNO2.ClH/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15;/h6-10H,16H2,1-5H3;1H/t10-;/m0./s1 |
InChI 键 |
XVUGOOXBWAFZRN-PPHPATTJSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)N.Cl |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


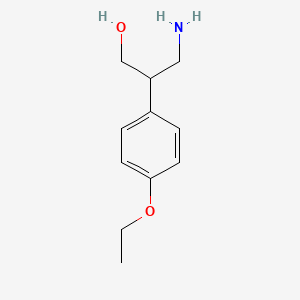
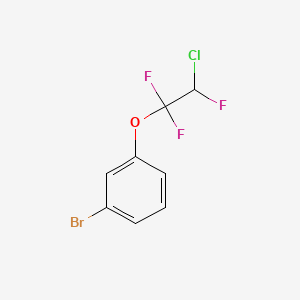
![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)




